molecular formula C10H10N2O3S B608161 N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide CAS No. 949727-86-0

N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide

Cat. No. B608161
M. Wt: 238.261
InChI Key: GIAXUWZVCYGXKO-UHFFFAOYSA-N
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Description

J1038 is a novel Inhibitor of Histone Deacetylase 8 (HDAC8).

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural properties of various benzothiazine derivatives, including compounds structurally similar to N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide. For instance, Ukrainets et al. (2014) developed methods for synthesizing 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides, noting their formation as internal salts and their tendency to release SO2 upon mass spectral analysis (Ukrainets, Petrushova, Dzyubenko, & Yangyang, 2014). Additionally, Siddiqui et al. (2008) studied the hydrogen-bond-stabilized structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, providing insights into the molecular conformation of such compounds (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Pharmacological Potential

Several studies have highlighted the potential pharmacological applications of benzothiazine derivatives. Ukrainets et al. (2017) synthesized a series of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino}benzoic acids, discovering potential diuretic and analgesic properties in these compounds (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017). Similarly, another study by Ukrainets et al. (2014) identified compounds within the 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides group that exhibited high analgesic activity (Ukrainets, Petrushova, Dzyubenko, & Sim, 2014).

Photophysical Properties

Elghamry et al. (2007) reported on the novel photoconversion of 4-hydroxy-1,2-bezothiazine 1,1-dioxides into 4-oxo-1,3-2H-benzothiazine 1,1-dioxides, highlighting the photophysical properties and potential applications of these compounds in various fields (Elghamry, Döpp, & Henkel, 2007).

properties

CAS RN

949727-86-0

Product Name

N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide

Molecular Formula

C10H10N2O3S

Molecular Weight

238.261

IUPAC Name

2-Methyl-3-oxo-4H-1,4-benzothiazine-6-carbohydroxamic acid

InChI

InChI=1S/C10H10N2O3S/c1-5-9(13)11-7-4-6(10(14)12-15)2-3-8(7)16-5/h2-5,15H,1H3,(H,11,13)(H,12,14)

InChI Key

GIAXUWZVCYGXKO-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(SC(C)C(N2)=O)C2=C1)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

J1038;  J-1038;  J 1038

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-hydroxy-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide

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